Cas no 886965-02-2 (N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide
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- Inchi: 1S/C22H18ClN3O3S/c1-28-16-7-5-15(6-8-16)21(27)26(13-14-4-3-11-24-12-14)22-25-19-18(29-2)10-9-17(23)20(19)30-22/h3-12H,13H2,1-2H3
- InChI Key: PDRGEEACOAHQOM-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(OC)C=CC(Cl)=C2S1)CC1=CC=CN=C1)(=O)C1=CC=C(OC)C=C1
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2710-0504-4mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-2mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-2μmol |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-5μmol |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-75mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-20mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-20μmol |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-100mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-5mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2710-0504-40mg |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide |
886965-02-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-4-Methoxy-N-(Pyridin-3-Yl)Methylbenzamide: A Comprehensive Overview
The compound with CAS No 886965-02-2, known as N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties, which have been explored in recent studies.
Benzothiazole derivatives have long been recognized for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions. The presence of the benzothiazole ring in this compound contributes to its stability and reactivity, making it a valuable substrate for further functionalization. Recent research has highlighted the role of such compounds in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.
The chlorine substituent at the 7-position of the benzothiazole ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This substitution pattern is often exploited in medicinal chemistry to modulate the bioavailability and pharmacokinetics of drug candidates. Additionally, the methoxy groups present at the 4-position of both the benzothiazole and benzamide moieties enhance solubility and may play a role in hydrogen bonding interactions, which are critical for biological activity.
The pyridin-3-yl group attached to the nitrogen atom further diversifies the chemical environment of the molecule. Pyridine derivatives are known for their ability to act as ligands in coordination chemistry and their potential as building blocks in supramolecular chemistry. Recent studies have demonstrated that such groups can significantly influence the electronic properties of aromatic systems, leading to applications in optoelectronic materials.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and aromatic substitution reactions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity products. Such advancements in synthetic methodology are crucial for scaling up production for industrial applications.
From an application standpoint, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide has shown promise in several areas. In pharmaceutical research, its ability to inhibit certain enzymes involved in inflammatory pathways makes it a potential candidate for anti-inflammatory drug development. Furthermore, its electronic properties suggest utility in organic electronics, particularly as a component in light-emitting diodes (LEDs) or photovoltaic materials.
Recent computational studies have provided deeper insights into the molecular geometry and electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the conjugated system formed by the benzothiazole and pyridine rings contributes significantly to its optical properties. These findings are particularly relevant for applications in materials science and nanotechnology.
In conclusion, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-Yl)-4-methoxy-N-(pyridin -3-Yl)methylbenzamide represents a versatile compound with diverse potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for future research and development efforts.
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